molecular formula C17H19N3OS3 B2925839 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1396872-39-1

2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2925839
CAS No.: 1396872-39-1
M. Wt: 377.54
InChI Key: JNBZJUSXOLDISE-UHFFFAOYSA-N
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Description

The compound 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole features a 1,3-benzothiazole core linked via a carbonyl group to a piperidine ring, which is further substituted with a (4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl group. This structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, antitumor, and antidepressant effects, as observed in related compounds .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS3/c21-16(15-19-13-3-1-2-4-14(13)24-15)20-8-5-12(6-9-20)11-23-17-18-7-10-22-17/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBZJUSXOLDISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified to introduce the piperidine and benzothiazole moieties .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions often include controlled temperatures, pressures, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron delocalization, which allows it to interact with enzymes and receptors in biological systems . This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a 1,3-benzothiazole core with other derivatives but differs in substituent groups. Key structural comparisons include:

Table 1: Structural Comparison
Compound Name/ID Core Structure Substituents/Functional Groups Pharmacological Activities (Reported)
Target Compound 1,3-Benzothiazole Piperidine-1-carbonyl, (4,5-dihydrothiazolylsulfanyl)methyl Not Reported (Inferred potential)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine 3,5-Dimethylpyrazole Antimicrobial
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 1,3-Benzothiazole 5-(4-Methoxyphenyl)-3-phenyldihydropyrazole, Methyl Antitumor, Antidepressant

Key Observations :

  • The piperidine-thiazolylsulfanyl substitution in the target compound introduces a unique steric and electronic profile compared to pyrazole or dihydropyrazole substituents in analogs.
  • The 4,5-dihydrothiazole group may enhance metabolic stability compared to fully unsaturated thiazoles .

Key Observations :

  • The target compound’s synthesis likely parallels methods used for analogs, such as coupling a benzothiazole-hydrazine derivative with a ketone or enone intermediate .
  • Ethanol is a common solvent for such reactions, promoting mild and efficient condensation .

Pharmacological Activities

While the target compound’s bioactivity remains uncharacterized, structural analogs exhibit notable activities:

  • Antimicrobial Activity : Thiazolo[4,5-b]pyridine derivatives demonstrate efficacy against bacterial and fungal pathogens, attributed to electron-deficient thiazole rings disrupting microbial membranes .
  • Antitumor and Antidepressant Activity : Benzothiazole-pyrazoline hybrids inhibit tumor cell proliferation and modulate serotonin reuptake, suggesting dual mechanisms .

Structural Analysis Techniques

Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving the 3D structures of benzothiazole derivatives, such as the compound in . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, which are vital for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole ring fused with a piperidine and thiazole moiety. The molecular formula is C14H16N2S3C_{14}H_{16}N_2S_3 with a molecular weight of approximately 316.5 g/mol. Its structural features contribute to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to related compounds in the benzothiazole and thiazole classes. These include:

  • Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and H1299 (non-small cell lung cancer) cells .
  • Antimicrobial Activity : Some thiazole derivatives exhibit promising antibacterial properties. Research indicates that modifications in the thiazole ring can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

The biological mechanisms through which these compounds exert their effects are multifaceted:

  • Cell Cycle Arrest : Studies indicate that certain benzothiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in compounds that promote the activation of apoptotic pathways through caspase activation .
  • Inhibition of Enzymatic Activity : Some thiazole compounds act as inhibitors of specific enzymes involved in tumor progression, such as carbonic anhydrase (CA) isoforms, which are implicated in various cancers .
  • Interaction with Cellular Targets : Molecular dynamics simulations have shown that these compounds can interact with key proteins involved in cancer cell survival and proliferation, potentially disrupting their function .

Case Study 1: Anticancer Efficacy

A study synthesized several benzothiazole derivatives, including those structurally related to the target compound. The lead compound demonstrated an IC50 value lower than that of doxorubicin against A431 cells, indicating superior anticancer activity .

Case Study 2: Antimicrobial Assessment

In another investigation focusing on thiazole derivatives, compounds showed comparable antimicrobial activity to standard antibiotics like norfloxacin against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsKey Findings
AnticancerBenzothiazole DerivativesSignificant cytotoxicity against A431 and H1299 cells
AntimicrobialThiazole DerivativesComparable efficacy to norfloxacin
Anti-inflammatoryBenzothiazole DerivativesInhibition of IL-6 and TNF-α

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